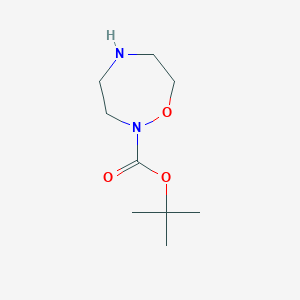

Tert-butyl 1,2,5-oxadiazepane-2-carboxylate

CAS No.: 952151-39-2

Cat. No.: VC2703367

Molecular Formula: C9H18N2O3

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952151-39-2 |

|---|---|

| Molecular Formula | C9H18N2O3 |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | tert-butyl 1,2,5-oxadiazepane-2-carboxylate |

| Standard InChI | InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11/h10H,4-7H2,1-3H3 |

| Standard InChI Key | RRKGAOLAOHJPBE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCNCCO1 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCCO1 |

Introduction

Chemical Identification and Structural Properties

Tert-butyl 1,2,5-oxadiazepane-2-carboxylate is characterized by a heterocyclic seven-membered ring containing both nitrogen and oxygen atoms. The presence of the tert-butyl carboxylate group adds to its distinctive chemical behavior and applications.

Basic Chemical Information

| Parameter | Value |

|---|---|

| CAS Number | 952151-39-2 |

| Molecular Formula | C9H18N2O3 |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | tert-butyl 1,2,5-oxadiazepane-2-carboxylate |

| PubChem CID | 57994915 |

| Standard InChI | InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11/h10H,4-7H2,1-3H3 |

| Standard InChIKey | RRKGAOLAOHJPBE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCNCCO1 |

The compound features a seven-membered oxadiazepane ring with two nitrogen atoms and one oxygen atom incorporated into the heterocyclic structure, along with a tert-butyl carboxylate group attached to one of the nitrogen atoms .

Physicochemical Properties

The physiochemical properties of tert-butyl 1,2,5-oxadiazepane-2-carboxylate contribute to its behavior in various chemical and biological systems:

| Property | Value |

|---|---|

| XLogP3-AA | 0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area (TPSA) | 50.8 |

| LogP | 0.7583 |

These properties indicate that the compound has moderate lipophilicity and hydrogen bonding capabilities, suggesting potential for good membrane permeability while maintaining sufficient water solubility for biological applications .

Synthesis Methodologies

The synthesis of tert-butyl 1,2,5-oxadiazepane-2-carboxylate involves sophisticated organic chemistry techniques focusing on ring formation strategies.

General Synthetic Approach

The primary synthetic route for tert-butyl 1,2,5-oxadiazepane-2-carboxylate typically involves the cyclization of diacylhydrazines with isocyanates or carbamates to form the oxadiazepane ring structure. This process requires careful control of reaction conditions to achieve proper ring closure and subsequent functionalization with the tert-butyl carboxylate group.

Synthetic Challenges

Synthesis of seven-membered heterocyclic rings often presents challenges regarding regioselectivity and stereochemistry. Key reaction parameters must be optimized to:

-

Prevent unwanted side reactions

-

Maximize cyclization efficiency

-

Ensure proper insertion of the tert-butyl carboxylate group

-

Control stereochemical outcomes in cases where stereoisomers are possible

The reaction typically progresses through several carefully controlled steps to optimize yield and purity.

Applications and Uses

Tert-butyl 1,2,5-oxadiazepane-2-carboxylate demonstrates significant versatility in various scientific and industrial applications.

Medicinal Chemistry

In pharmaceutical research, this compound serves as:

-

A building block for the synthesis of bioactive compounds

-

A scaffolding structure for drug design

-

A potential pharmacophore in drug discovery programs

-

An intermediate in the preparation of compounds with therapeutic potential

The seven-membered heterocyclic ring offers unique spatial properties that can be exploited for the development of compounds that interact with specific biological targets.

Industrial Applications

Beyond pharmaceutical research, tert-butyl 1,2,5-oxadiazepane-2-carboxylate functions as a versatile intermediate for the synthesis of:

-

Pesticides

-

Surfactants

-

Polymer monomers

-

Antifungal agents

Its reactivity and structural features make it valuable for creating compounds with diverse industrial applications.

Related Compounds and Derivatives

Hydrochloride Salt

The hydrochloride salt of tert-butyl 1,2,5-oxadiazepane-2-carboxylate is an important derivative:

The hydrochloride salt offers different solubility properties and can be advantageous in certain synthetic applications or formulations .

Related Structural Analogues

Several structural analogues of tert-butyl 1,2,5-oxadiazepane-2-carboxylate have been developed, including:

-

5-Benzyl 2-(tert-Butyl) 1,2,5-oxadiazepane-2,5-dicarboxylate (CAS: 952151-38-1)

These related compounds expand the chemical space around the oxadiazepane scaffold and provide additional options for various applications.

Research Findings and Scientific Studies

Published Research

Scientific investigations involving tert-butyl 1,2,5-oxadiazepane-2-carboxylate are documented in peer-reviewed literature. Notable studies include:

-

Suzuki H., Utsunomiya I., Shudo K., Chem.Pharm.Bull., 58, 1001-1002 (2010)

-

Suzuki H., Utsunomiya I., Shudo K., Fukuhara N., Iwaki T., Yasukata T., Eur. J. Med. Chem., 63, 811-825 (2013)

These publications explore the compound's chemical reactivity, potential applications, and biological properties, providing valuable insights for researchers working with this compound.

Chemical Reactivity Studies

Research on tert-butyl 1,2,5-oxadiazepane-2-carboxylate has focused on:

-

Investigating its chemical reactivity patterns

-

Exploring modification possibilities at various positions

-

Understanding its behavior in different reaction environments

-

Evaluating its potential as a building block for more complex structures

Kinetic studies are essential for providing quantitative data on reaction rates and mechanisms, which help optimize synthetic approaches involving this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume